2-Fluoro-3-(trifluoromethyl)benzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds often involves the selective introduction of fluorine or trifluoromethyl groups into specific positions of aromatic or heteroaromatic rings. A recent advancement includes the use of fluoroform-derived CuCF3, demonstrating high reactivity towards aryl and heteroaryl halides. This method facilitates the trifluoromethylation of a broad variety of iodoarenes and some aromatic bromides, including pyridine and pyrimidine derivatives, achieving nearly quantitative yield in certain cases (Lishchynskyi et al., 2013).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including 2-Fluoro-3-(trifluoromethyl)benzyl bromide, is characterized by the presence of fluorine atoms, which significantly influence the compound's physical and chemical properties. The crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showcasing the impact of fluorine atoms on the dihedral angles between benzene rings (Suchetan et al., 2016).
Chemical Reactions and Properties
Fluorinated compounds are known for their unique reactivity due to the electron-withdrawing nature of fluorine, which makes them valuable intermediates in organic synthesis. The trifluoromethylation of aryl and heteroaryl halides using fluoroform-derived CuCF3 is a notable reaction, allowing for the introduction of trifluoromethyl groups into various molecular frameworks with high chemoselectivity and yield. This process demonstrates the utility of fluorinated compounds in synthesizing benzotrifluorides and other fluorinated derivatives (Lishchynskyi et al., 2013).
Scientific Research Applications
Drug Design and Medicinal Chemistry : The introduction of fluorinated moieties like the trifluoromethyl group in organic molecules can lead to significant changes in biological activities, making this strategy widely used in drug design (Zhao & Hu, 2012).
Organic Synthesis : The synthesis of α-fluoro-α-(trifluoromethyl)-β-amino esters via zinc-mediated coupling reaction of benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate with chiral imines has been demonstrated, highlighting the utility of fluorinated compounds in organic synthesis (Sekiguchi et al., 2004).
Materials Science : The photoredox/nickel dual catalytic system used for cross-coupling of benzylic α-trifluoromethylated alkylboron reagents with (hetero)aryl bromides, avoiding harsh conditions and high temperatures, exemplifies the application in materials science (Ryu et al., 2016).
Chemical Reactivity and Synthesis : The trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3, performing well in the absence of extra ligands, indicates its potential in various chemical synthesis processes (Lishchynskyi et al., 2013).
Pharmaceutical Applications : The synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography, highlights the compound's relevance in pharmaceutical applications (Shoup & Goodman, 1999).
Catalysis and Synthesis Techniques : The copper-mediated chemoselective trifluoromethylation of benzyl bromides using shelf-stable electrophilic trifluoromethylating reagents under mild conditions is another significant application in catalysis and synthesis (Kawai et al., 2011).
Analytical Chemistry : In analytical chemistry, the study of the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides demonstrates the application of these compounds in elucidating structural properties of molecules (Suchetan et al., 2016).
Safety and Hazards
“2-Fluoro-3-(trifluoromethyl)benzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . The compound should be handled with protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that benzylic halides like this compound often interact with various biological targets via nucleophilic substitution reactions .
Mode of Action
2-Fluoro-3-(trifluoromethyl)benzyl bromide, being a benzylic halide, typically reacts via an SN1 pathway, facilitated by the resonance-stabilized carbocation . The bromine atom in the molecule is a good leaving group, making the compound highly reactive towards nucleophiles.
Result of Action
Safety data sheets indicate that the compound can cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)benzyl bromide. For instance, the compound should be stored under inert gas at 2-8°C . Contact with water liberates toxic gas . Furthermore, the compound is sensitive to heat, sparks, and flame .
properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEHXDXQUVMEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372150 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)benzyl bromide | |
CAS RN |
184970-25-0 | |
Record name | 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184970-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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